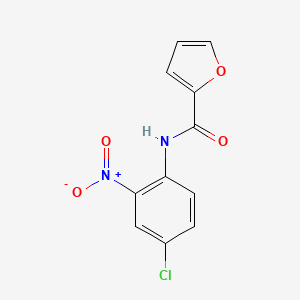![molecular formula C18H18N4O2S B11685178 4-Methoxybenzaldehyde 1-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL)hydrazone](/img/structure/B11685178.png)
4-Methoxybenzaldehyde 1-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxybenzaldehyde 1-(4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-D]pyrimidin-2-YL)hydrazone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxybenzaldehyde moiety and a hexahydrobenzothienopyrimidine core. Its synthesis and applications are of particular interest in medicinal chemistry and material science.
Preparation Methods
The synthesis of 4-Methoxybenzaldehyde 1-(4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-D]pyrimidin-2-YL)hydrazone typically involves multiple steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and a suitable precursor for the benzothienopyrimidine core.
Condensation Reaction: The initial step involves the condensation of 4-methoxybenzaldehyde with hydrazine to form the hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization with a suitable reagent to form the hexahydrobenzothienopyrimidine core.
Final Assembly: The final step involves the coupling of the cyclized product with the hydrazone moiety to form the target compound.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity.
Chemical Reactions Analysis
4-Methoxybenzaldehyde 1-(4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-D]pyrimidin-2-YL)hydrazone can undergo various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include halides and nucleophiles like thiols or amines.
Scientific Research Applications
4-Methoxybenzaldehyde 1-(4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-D]pyrimidin-2-YL)hydrazone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of diseases such as Alzheimer’s and cancer. Its unique structure allows it to interact with specific molecular targets.
Material Science: It is used in the development of novel materials with specific properties, such as enhanced conductivity or stability.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 4-Methoxybenzaldehyde 1-(4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-D]pyrimidin-2-YL)hydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
4-Methoxybenzaldehyde 1-(4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-D]pyrimidin-2-YL)hydrazone can be compared with similar compounds such as:
4-Methoxybenzaldehyde (Anisaldehyde): A simpler compound with a similar methoxybenzaldehyde moiety but lacking the complex benzothienopyrimidine core.
Benzothienopyrimidine Derivatives: Compounds with similar core structures but different substituents, which may exhibit different biological activities and properties.
The uniqueness of 4-Methoxybenzaldehyde 1-(4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-D]pyrimidin-2-YL)hydrazone lies in its combined structural features, which contribute to its specific interactions and applications in various fields.
Properties
Molecular Formula |
C18H18N4O2S |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H18N4O2S/c1-24-12-8-6-11(7-9-12)10-19-22-18-20-16(23)15-13-4-2-3-5-14(13)25-17(15)21-18/h6-10H,2-5H2,1H3,(H2,20,21,22,23)/b19-10+ |
InChI Key |
XVGKFMQTXUUEGX-VXLYETTFSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2 |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(Z)-1,3-benzodioxol-5-ylmethylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B11685107.png)
![methyl [6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)-1,4-dihydroquinazolin-3(2H)-yl]acetate](/img/structure/B11685122.png)
![methyl (2E)-5-(2-chlorophenyl)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11685128.png)


![5-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}benzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11685149.png)
![3-(4-Chlorophenyl)-N'-[(E)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11685156.png)
![(5E)-5-[4-(benzyloxy)-5-methoxy-2-nitrobenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11685159.png)
![(5E)-1-(3,5-Dimethylphenyl)-5-({4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11685162.png)
![N'-[(E)-1-(4-chlorophenyl)ethylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11685170.png)
![(2E,5E)-5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11685173.png)
![2-hydroxy-N'-[(E)-(3-methoxy-1-benzothiophen-2-yl)methylidene]benzohydrazide](/img/structure/B11685183.png)

![(5Z)-5-({3-Chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}methylidene)-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11685191.png)
